3-Methylchrysene
Overview
Description
3-Methylchrysene is a methyl derivative of chrysene, belonging to the class of polycyclic aromatic hydrocarbons. It is a compound with the molecular formula C19H14 and a molecular weight of 242.31. This compound is ubiquitously present in the environment and is one of the contaminants found in smoked food products .
Mechanism of Action
Target of Action
3-Methylchrysene, a methylated polycyclic aromatic hydrocarbon (PAH), has been found to interact with key targets such as PTEN and PTK2 genes . These genes encode proteins that play crucial roles in cellular processes such as cell growth and survival.
Mode of Action
The interaction of this compound with its targets results in strong binding affinities . For instance, this compound shows a strong binding affinity with PTK2, a protein involved in signal transduction pathways . This interaction can lead to changes in the activity of these pathways, potentially influencing cellular functions.
Biochemical Pathways
Given its interaction with pten and ptk2, it’s likely that it influences pathways related to cell growth and survival
Pharmacokinetics
Computational drug discovery approaches have revealed differences in molecular weight, lipophilicity, water solubility, and gi absorption between this compound and other potential drug candidates . These properties can impact the bioavailability of the compound, influencing its efficacy.
Result of Action
Its strong binding affinity with ptk2 suggests that it could influence cellular functions related to this protein
Biochemical Analysis
Biochemical Properties
3-Methylchrysene interacts with various biomolecules, primarily through the aryl hydrocarbon receptor (AhR). As an AhR agonist, this compound can bind to this receptor, triggering a series of biochemical reactions
Cellular Effects
The cellular effects of this compound are diverse and complex. It has been shown to have cytotoxic effects on HepG2 cells . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific cellular processes affected by this compound and the mechanisms behind these effects are still being explored.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with the AhR. Upon binding to the AhR, this compound can influence gene expression and trigger a series of biochemical reactions . It may also interact with other biomolecules, potentially leading to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the low concentration of this compound led to elevated expression of cyp1a but no toxicity
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to its interaction with the AhR This interaction can influence metabolic flux and metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylchrysene can be synthesized from 7-Methyl-1-tetralone. The synthesis involves a series of reactions including cyclization and dehydrogenation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in laboratories for research purposes. The compound is available as a certified reference material for analytical purposes .
Chemical Reactions Analysis
Types of Reactions: 3-Methylchrysene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydrocarbon derivatives .
Scientific Research Applications
3-Methylchrysene is used in various scientific research applications, including:
Chemistry: It is used as a reference material for the quantification of polycyclic aromatic hydrocarbons in environmental samples.
Biology: It is studied for its interactions with biological systems, particularly its role as an aryl hydrocarbon receptor agonist.
Medicine: Research is conducted to understand its potential carcinogenic effects and its role in cancer development.
Industry: It is used in the analysis of contaminants in food products and environmental samples
Comparison with Similar Compounds
Chrysene: The parent compound of 3-Methylchrysene.
1-Methylchrysene: Another methylated derivative of chrysene.
2-Methylchrysene: A methylated derivative with the methyl group at a different position.
4-Methylchrysene: Another positional isomer of methylchrysene.
Uniqueness of this compound: this compound is unique due to its specific methylation pattern, which influences its chemical properties and biological interactions. Its role as an aryl hydrocarbon receptor agonist and its potential carcinogenic effects make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
3-methylchrysene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-6-7-15-9-10-17-16-5-3-2-4-14(16)8-11-18(17)19(15)12-13/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIHUJWAXSZIHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC3=C2C=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074818 | |
Record name | 3-Methylchrysene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3351-31-3 | |
Record name | 3-Methylchrysene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3351-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylchrysene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003351313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-METHYLCHRYSENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135887 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methylchrysene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methylchrysene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYLCHRYSENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1D0DVO36T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.